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Compound of Interest

Compound Name: 4-Ethyl-1,3-oxazolidin-2-one

Cat. No.: B102768

CAS Number: 98974-04-0

This technical guide provides a comprehensive overview of (4R)-4-ethyl-1,3-oxazolidin-2-one,
a prominent chiral auxiliary in asymmetric synthesis. The content is tailored for researchers,
scientists, and professionals in drug development, offering detailed information on its
properties, synthesis, and applications.

Core Compound Data

(4R)-4-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound widely employed as a chiral
auxiliary, often referred to as an Evans auxiliary. Its structure enables the stereocontrolled
formation of new chiral centers in a variety of chemical reactions.
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Property Value Reference
CAS Number 98974-04-0 [1]
Molecular Formula CsHoNO:2 [1]
Molecular Weight 115.13 g/mol [1]
IUPAC Name (4R)-4-ethyl-1,3-oxazolidin-2- 1]

one

(R)-4-ethyloxazolidin-2-one,
Synonyms . [1]
(4R)-4-ethyl-2-oxazolidinone

CRHQYASHOICRND-
InChl Key [1]
SCSAIBSYSA-N

Canonical SMILES CC[C@@H]1COC(=O)N1 [1]

Physicochemical Properties

Quantitative data for (4R)-4-ethyl-1,3-oxazolidin-2-one is summarized below. Please note that
some of these values are computed due to the limited availability of experimentally determined
data in published literature.

Property Value (Computed)
XLogP3 -0.2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 115.06332853 g/mol
Topological Polar Surface Area 38.3 A2

Experimental Protocols
Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one
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The synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one typically starts from the corresponding
chiral amino alcohol, (R)-(-)-2-aminobutan-1-ol. The following is a general, representative
protocol based on established methods for the synthesis of Evans-type oxazolidinones.

Materials:

(R)-(-)-2-aminobutan-1-ol

Diethyl carbonate

Potassium carbonate (K2COs)

Toluene

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
Procedure:

» To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-
(-)-2-aminobutan-1-ol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of
potassium carbonate (0.1 eq).

e Add toluene to the flask to create a slurry.

o Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.
« Filter the reaction mixture to remove the potassium carbonate.

o The filtrate is then concentrated under reduced pressure to remove the toluene and excess
diethyl carbonate.

e The crude product is purified by flash column chromatography on silica gel using a mixture of
ethyl acetate and hexanes as the eluent to yield pure (4R)-4-ethyl-1,3-oxazolidin-2-one.
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Diastereoselective Alkylation using N-Acyl-(4R)-4-ethyl-
1,3-oxazolidin-2-one

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl
derivative of (4R)-4-ethyl-1,3-oxazolidin-2-one, a common application in asymmetric
synthesis.[2][3]

Materials:

N-acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one

Anhydrous tetrahydrofuran (THF)

A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide
(NaHMDS)

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

Dissolve the N-acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one in anhydrous THF in a flame-dried,
nitrogen-purged round-bottom flask and cool the solution to -78 °C in a dry ice/acetone bath.

e Slowly add the strong base (e.g., LDA) dropwise to the solution and stir for 30-60 minutes to
form the enolate.

o Add the alkyl halide to the reaction mixture and continue to stir at -78 °C for several hours,
monitoring the reaction by TLC.

e Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

 Allow the mixture to warm to room temperature and extract the product with an organic
solvent such as ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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e The diastereomeric ratio of the product can be determined by *H NMR spectroscopy, and the
product can be purified by flash column chromatography.

Mandatory Visualizations
Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one
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Caption: Synthetic pathway for (4R)-4-ethyl-1,3-oxazolidin-2-one.

Workflow for Diastereoselective Alkylation
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Caption: Asymmetric alkylation workflow using the chiral auxiliary.
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Applications in Drug Development and Asymmetric
Synthesis

(4R)-4-ethyl-1,3-o0xazolidin-2-one serves as a powerful tool in asymmetric synthesis, enabling
the preparation of enantiomerically pure compounds, which is crucial in the pharmaceutical
industry. The ethyl group at the 4-position provides a specific steric environment that directs the
approach of incoming reagents, leading to high levels of diastereoselectivity in reactions such
as:

» Asymmetric Aldol Reactions: The enolates derived from N-acyl derivatives of (4R)-4-ethyl-
1,3-oxazolidin-2-one react with aldehydes to produce (-hydroxy carbonyl compounds with
high stereocontrol.[4] This is a fundamental carbon-carbon bond-forming reaction in the
synthesis of complex natural products and pharmaceuticals.

o Diastereoselective Alkylations: As detailed in the experimental protocol, this chiral auxiliary is
highly effective in directing the alkylation of enolates to produce a-substituted carbonyl
compounds with a high degree of stereoselectivity.[3]

» Asymmetric Michael Additions: The chiral enolates can also be used as nucleophiles in
conjugate additions to a,p-unsaturated carbonyl compounds.

While specific examples of blockbuster drugs synthesized using the (4R)-4-ethyl variant are not
as prominently documented as those using the 4-phenyl or 4-isopropyl derivatives, its utility lies
in the fine-tuning of the steric and electronic properties of the chiral auxiliary for specific
substrates in the early stages of drug discovery and process development. The principles of its
application are foundational to the synthesis of a wide range of chiral building blocks for
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: (4R)-4-ethyl-1,3-oxazolidin-2-
one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102768#cas-number-for-4r-4-ethyl-1-3-oxazolidin-2-
one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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